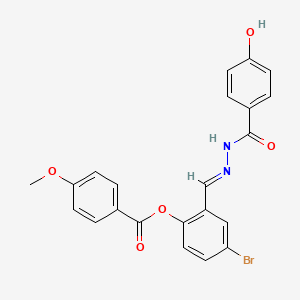![molecular formula C29H35N3O7 B12015317 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hidroxi-4-(4-isobutoxi-3-metilbenzoil)-1-[3-(4-morfolinil)propil]-5-(4-nitrofenil)-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Hidroxi-4-(4-isobutoxi-3-metilbenzoil)-1-[3-(4-morfolinil)propil]-5-(4-nitrofenil)-1,5-dihidro-2H-pirrol-2-ona involucra múltiples pasos, cada uno requiriendo reactivos y condiciones específicas
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría optimizar la ruta sintética para lograr escalabilidad, rentabilidad y seguridad. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Hidroxi-4-(4-isobutoxi-3-metilbenzoil)-1-[3-(4-morfolinil)propil]-5-(4-nitrofenil)-1,5-dihidro-2H-pirrol-2-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El grupo nitro puede reducirse a una amina.
Sustitución: El grupo isobutoxi puede sustituirse por otros grupos alcoxi.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno (H2) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando alcóxidos u otros nucleófilos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona o un aldehído, mientras que la reducción del grupo nitro produciría una amina.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco para diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-Hidroxi-4-(4-isobutoxi-3-metilbenzoil)-1-[3-(4-morfolinil)propil]-5-(4-nitrofenil)-1,5-dihidro-2H-pirrol-2-ona involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependerían de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-Hidroxi-4-Metoxibenzoico: Comparte los grupos funcionales hidroxilo y benzoilo, pero difiere en la estructura general y los sustituyentes.
4-Isobutoxi-3-Isopropilbenzoato de Metilo: Similar en tener el grupo isobutoxi, pero difiere en la estructura central y otros sustituyentes.
Unicidad
3-Hidroxi-4-(4-isobutoxi-3-metilbenzoil)-1-[3-(4-morfolinil)propil]-5-(4-nitrofenil)-1,5-dihidro-2H-pirrol-2-ona es único debido a su combinación de grupos funcionales y complejidad estructural, lo que puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C29H35N3O7 |
|---|---|
Peso molecular |
537.6 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H35N3O7/c1-19(2)18-39-24-10-7-22(17-20(24)3)27(33)25-26(21-5-8-23(9-6-21)32(36)37)31(29(35)28(25)34)12-4-11-30-13-15-38-16-14-30/h5-10,17,19,26,33H,4,11-16,18H2,1-3H3/b27-25+ |
Clave InChI |
CJDUFQYGMOBSQD-IMVLJIQESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])/O)OCC(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12015247.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12015251.png)
![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12015252.png)

![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)
![2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015264.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)
![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide](/img/structure/B12015278.png)


![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)

![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
